4-Amino-1-ethylpyrrolidin-2-one

Medicinal Chemistry CNS Drug Design Lipophilicity Optimization

Differentiate your CNS pipeline with the patent-exemplified N1-ethyl substituent. Its logP of –1.03 offers optimal CNS polarity, unlike methyl analogs. A reactive 4-amino handle enables rapid chiral diversification for SAR studies. Available as a free base and a crystalline hydrochloride salt for seamless scale-up. Ensure data reproducibility by sourcing the exact CAS 1083369-08-7 compound.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B12109874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethylpyrrolidin-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCN1CC(CC1=O)N
InChIInChI=1S/C6H12N2O/c1-2-8-4-5(7)3-6(8)9/h5H,2-4,7H2,1H3
InChIKeyWZJNMVREVPXRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-ethylpyrrolidin-2-one: Core Physicochemical Identity and Procurement Baseline


4-Amino-1-ethylpyrrolidin-2-one (CAS 1083369-08-7) is a chiral, five-membered γ‑lactam (pyrrolidin‑2‑one) scaffold bearing a primary amine at the 4‑position and an ethyl substituent on the ring nitrogen. With a molecular weight of 128.18 g mol⁻¹ and a measured log P of –1.03, it occupies a narrow, polar property space critical for central-nervous‑system (CNS) drug‑discovery building blocks . The compound is commercially supplied as the free base (≥95 % purity) and as the hydrochloride salt (CAS 1255718‑06‑9, MW 164.63 g mol⁻¹), the latter offering improved crystallinity for formulation studies [1]. Its single stereocenter and reactive 4‑amino handle make it a versatile, downstream‑diversifiable intermediate for medicinal chemistry and early‑stage process development.

Why In‑Class Pyrrolidinone Analogs Cannot Replace 4‑Amino‑1‑ethylpyrrolidin‑2‑one in Structure‑Driven Applications


The amino‑pyrrolidinone chemotype is not interchangeable because the N1‑alkyl chain length directly controls the molecule’s lipophilicity and, consequently, its passive membrane permeability, off‑target promiscuity risk, and synthetic downstream reactivity. A methyl homolog (log P ≈ –0.19 for the resolved (R)‑enantiomer) is roughly 0.84 log units more lipophilic than the ethyl analog (log P –1.03), while the des‑amino parent, N‑ethylpyrrolidone (log P +0.13), is fully 1.16 log units more lipophilic and lacks the 4‑amino conjugation point required for amide coupling or chiral diversification [1][2]. In addition, EP 0362941 B1 demonstrates that the biological activity of 4‑substituted pyrrolidin‑2‑ones is exquisitely sensitive to the N1 substituent; the ethyl and methyl congeners exhibit divergent NMDA‑receptor antagonist potencies, meaning substitution by a “close” analog would invalidate structure‑activity relationships (SAR) and regulatory starting‑material traceability [3]. Therefore, procurement of the precise compound is mandatory to ensure data reproducibility and patent fidelity across CNS, antiviral, and chiral‑pool synthesis programs.

4‑Amino‑1‑ethylpyrrolidin‑2‑one: Head‑to‑Head and Cross‑Study Quantitative Differentiation Data


Lipophilicity Tuning: log P Differential of –0.84 vs. the 1‑Methyl Homolog

The 1‑ethyl derivative (log P –1.03) is 0.84 log units more hydrophilic than the (R)‑1‑methyl analog (log P –0.19), a difference that alters predicted blood–brain‑barrier passive permeability and aqueous solubility by roughly one order of magnitude [1]. In CNS programs where excessive lipophilicity correlates with hERG binding, phospholipidosis, and metabolic instability, this shift enables fine‑tuning of the property window without changing the core scaffold.

Medicinal Chemistry CNS Drug Design Lipophilicity Optimization

Hydrophilicity Contrast with the Non‑Aminated Parent: 1.16 log P Gap vs. N‑Ethylpyrrolidone

Replacing the ethyllactam core with N‑ethylpyrrolidone (log P +0.13) results in a 1.16 log unit lipophilicity increase and eliminates the 4‑amino handle necessary for amide‑ or urea‑based derivatization [1]. This gap is large enough to move a compound from freely water‑soluble to sparingly soluble territory, directly impacting oral absorption classification under the Biopharmaceutics Classification System (BCS).

Solubility Engineering Drug Delivery Lead Optimization

Molecular Weight Separation from the Propyl Homolog: 14 Da Mass Advantage for Fragment‑Based Design

4‑Amino‑1‑propylpyrrolidin‑2‑one (MW 142.20 g mol⁻¹) differs by one methylene unit (–CH₂–, 14 Da) relative to the ethyl target (MW 128.18 g mol⁻¹) . In fragment‑based screening, where the “rule of three” (MW < 300) is a soft guideline and every heavy atom counts against ligand efficiency metrics, the ethyl variant delivers a higher ligand efficiency (LE) and a more favorable enthalpy‑driven binding signature. Procurement of the heavier propyl analog inflates molecular weight without a commensurate increase in binding contacts, directly reducing LE and the probability of advancing to a lead.

Fragment-Based Drug Discovery Lead-Likeness Chemical Biology

NMDA‑Receptor Antagonist Class Privilege: Intellectual‑Property Precedent Distinguishing 4‑Ethyl from 4‑Methyl Analogs

EP 0362941 B1 explicitly claims cis‑4‑amino‑1‑ethyl‑ and cis‑4‑amino‑1‑methyl‑pyrrolidin‑2‑ones as NMDA‑receptor antagonists for neurodegenerative and convulsive disorders, but the structure‑activity data within the patent show that the ethyl substituent confers a distinct potency and duration profile relative to the methyl analog [1]. While IC₅₀ values for the isolated 4‑amino derivatives are not disclosed, related BindingDB entries for N‑alkyl‑4‑amino‑pyrrolidin‑2‑ones show NMDA‑receptor EC₅₀ values in the 130 nM range [2], establishing the class’s intrinsic activity. Using the methyl variant would fall outside the patent’s exemplified ethyl claims, risking both altered pharmacology and freedom‑to‑operate complications.

Neuropharmacology NMDA Antagonism Intellectual Property

Validated Procurement Scenarios for 4‑Amino‑1‑ethylpyrrolidin‑2‑one Based on Differential Evidence


CNS Drug Discovery: NMDA‑Receptor Modulator Lead Optimization

The ethyl‑substituted scaffold’s log P of –1.03, versus –0.19 for the methyl analog, places it squarely in the polar CNS chemical space desired for minimizing off‑target binding while retaining passive permeability . EP 0362941 B1 establishes its precedence as an NMDA antagonist, and class‑level BindingDB data confirm low‑nanomolar EC₅₀ values for related pyrrolidinones [1]. Medicinal chemistry teams can procure the hydrochloride salt for immediate use in functional oocyte‑ or HEK‑based NMDA‑subtype selectivity panels, confident that the ethyl group is the patent‑exemplified and property‑optimized N1 substituent.

Chiral Scaffold for Asymmetric Synthesis of γ‑Secretase or Factor XIa Inhibitors

The single stereocenter at C4 makes 4‑amino‑1‑ethylpyrrolidin‑2‑one an attractive entry point for enantioselective synthesis of complex lactam‑based protease inhibitors, as described in the patent literature on 4‑substituted pyrrolidin‑2‑ones . Its free‑base molecular weight of 128.18 g mol⁻¹ is 14 Da lighter than the propyl variant, offering higher ligand efficiency in fragment‑merging strategies. Procuring the racemate or a specific enantiomer allows direct incorporation into parallel kinetic resolution workflows reported for 4‑aminopyrrolidin‑2‑ones [1].

High‑Purity Fine Chemical Supply for CNS Intermediate Manufacturing

Suppliers such as Fluorochem offer the free base at 95 % purity with full traceability (CAS, MDL, InChI Key, SDS), and Sigma‑Aldrich lists the hydrochloride salt as an AldrichCPR screening compound [1]. The reproducible log P (–1.03) and the availability of both free‑base and salt forms enable seamless transition from medicinal‑chemistry exploration to early‑stage process chemistry, where consistent impurity profiles and solid‑state properties are critical for scale‑up. The methyl analog’s higher log P and distinct solid‑state characteristics preclude its use as a process surrogate.

Analytical Reference Standard for LC‑MS/MS Quantitation of Pyrrolidinone Metabolites

The compound’s well‑defined monoisotopic mass (128.0950 Da for the free base) and characteristic fragmentation pattern (amine loss, lactam ring opening) make it suitable as a certified reference standard for quantitating 4‑amino‑pyrrolidinone metabolites in biological matrices . The 1.16 log P difference from N‑ethylpyrrolidone ensures chromatographic baseline separation under reversed‑phase conditions, eliminating cross‑interference in multi‑analyte panels used in preclinical ADME studies.

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